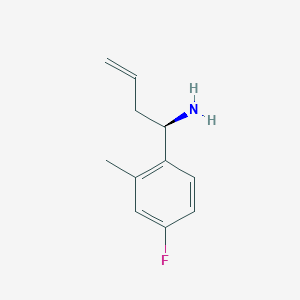
6-Bromo-2-chloro-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-chloro-3-methoxyaniline is an organic compound belonging to the class of anilines. It is characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring, along with an amino group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxyaniline typically involves the halogenation of 3-methoxyaniline. The process can be carried out through electrophilic aromatic substitution reactions where bromine and chlorine are introduced to the aromatic ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for optimizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2-chloro-3-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Reactions: Products include substituted anilines where halogens are replaced by other functional groups.
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Applications De Recherche Scientifique
6-Bromo-2-chloro-3-methoxyaniline finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-chloro-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and methoxy groups influences its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-methoxyaniline
- 4-Bromo-2-methoxyaniline
- 5-Bromo-2-methoxyaniline
Comparison: 6-Bromo-2-chloro-3-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and selectivity in chemical reactions. Compared to its analogs, it offers a broader range of synthetic applications and potential biological activities .
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
6-bromo-2-chloro-3-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,10H2,1H3 |
Clé InChI |
TVTPTOWWBXVXIP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


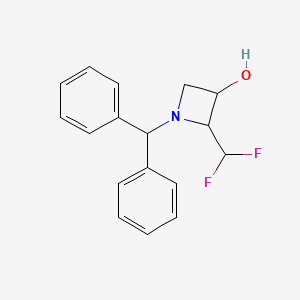
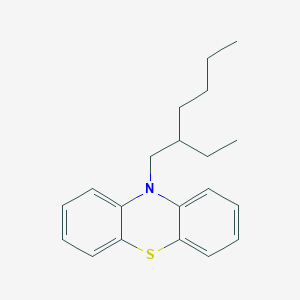
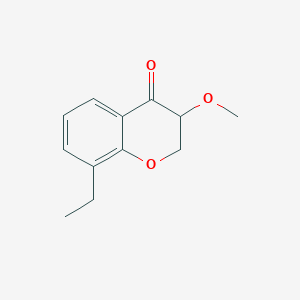
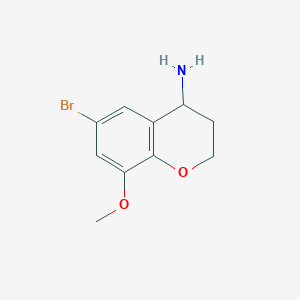
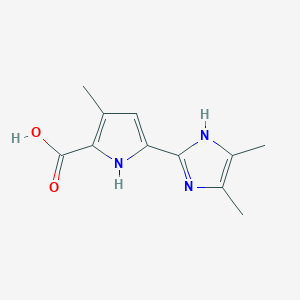
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
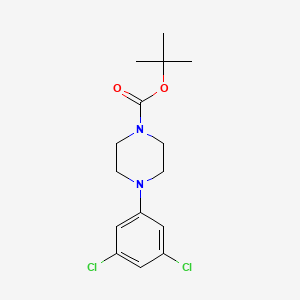
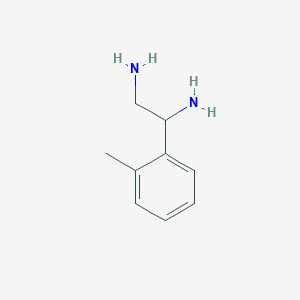
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)
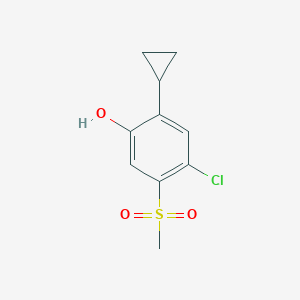
![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
